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molecular formula C11H8O2S B091772 5-Phenylthiophene-2-carboxylic acid CAS No. 19163-24-7

5-Phenylthiophene-2-carboxylic acid

Cat. No. B091772
M. Wt: 204.25 g/mol
InChI Key: QGMFBCDNJUZQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06770667B1

Procedure details

To a solution of 2-methoxycarbonyl-5-phenylthiophene (437 mg) in methanol (5 ml) and tetrahydrofuran (5 ml) was added an aqueous solution of sodium hydroxide (IN, 3 ml) followed by stirring for 2 hours. To the mixture was added hydrochloric acid (IN, 5 ml). The precipitate was collected by filtration and dried to give 5-phenylthiophene-2-carboxylic acid (397 mg, 97.1%).
Quantity
437 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:8][CH:9]=1)=[O:4].[OH-].[Na+].Cl>CO.O1CCCC1>[C:10]1([C:7]2[S:6][C:5]([C:3]([OH:4])=[O:2])=[CH:9][CH:8]=2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
437 mg
Type
reactant
Smiles
COC(=O)C=1SC(=CC1)C1=CC=CC=C1
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 397 mg
YIELD: PERCENTYIELD 97.1%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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